N-(6-bromo-3,4-dihydro-2H-1-benzopyran-4-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide N-(6-bromo-3,4-dihydro-2H-1-benzopyran-4-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1311416-23-5
VCID: VC6326720
InChI: InChI=1S/C18H21BrN2O2/c1-2-9-21-10-4-3-5-16(21)18(22)20-15-8-11-23-17-7-6-13(19)12-14(15)17/h1,6-7,12,15-16H,3-5,8-11H2,(H,20,22)
SMILES: C#CCN1CCCCC1C(=O)NC2CCOC3=C2C=C(C=C3)Br
Molecular Formula: C18H21BrN2O2
Molecular Weight: 377.282

N-(6-bromo-3,4-dihydro-2H-1-benzopyran-4-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide

CAS No.: 1311416-23-5

Cat. No.: VC6326720

Molecular Formula: C18H21BrN2O2

Molecular Weight: 377.282

* For research use only. Not for human or veterinary use.

N-(6-bromo-3,4-dihydro-2H-1-benzopyran-4-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide - 1311416-23-5

Specification

CAS No. 1311416-23-5
Molecular Formula C18H21BrN2O2
Molecular Weight 377.282
IUPAC Name N-(6-bromo-3,4-dihydro-2H-chromen-4-yl)-1-prop-2-ynylpiperidine-2-carboxamide
Standard InChI InChI=1S/C18H21BrN2O2/c1-2-9-21-10-4-3-5-16(21)18(22)20-15-8-11-23-17-7-6-13(19)12-14(15)17/h1,6-7,12,15-16H,3-5,8-11H2,(H,20,22)
Standard InChI Key MHVPASJNLKFXTQ-UHFFFAOYSA-N
SMILES C#CCN1CCCCC1C(=O)NC2CCOC3=C2C=C(C=C3)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a 6-bromo-3,4-dihydro-2H-1-benzopyran core linked via an amide bond to a 1-(prop-2-yn-1-yl)piperidine-2-carboxamide moiety. The benzopyran system comprises a fused benzene and oxygen-containing pyran ring, while the piperidine unit introduces conformational rigidity and hydrogen-bonding capacity. The propargyl group (prop-2-yn-1-yl) may enhance metabolic stability through alkyne-mediated interactions with cytochrome P450 enzymes.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₈H₂₁BrN₂O₂
Molecular Weight377.282 g/mol
CAS Number1311416-23-5
Lipophilicity (LogP)Estimated 2.5–3.2*
Topological Polar Surface Area~50 Ų

*Predicted using fragment-based methods due to lack of experimental data.

Synthesis and Preparation

Synthetic Pathways

The synthesis of N-(6-bromo-3,4-dihydro-2H-1-benzopyran-4-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide likely involves multi-step sequences, beginning with the preparation of the benzopyran and piperidine precursors.

Benzopyran Intermediate Synthesis

6-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine serves as a critical intermediate. A reported method for analogous compounds involves:

  • Bromination: Electrophilic aromatic substitution of dihydrobenzopyran derivatives using bromine or N-bromosuccinimide .

  • Reductive Amination: Conversion of ketone intermediates to amines via sodium borohydride or borane-THF complexes . For example, borane-THF-mediated reduction of 6-bromo-2H-1,4-benzoxazin-3(4H)-one yields 6-bromo-3,4-dihydro-2H-benzo[b] oxazine .

Piperidine Modification

The piperidine-2-carboxamide subunit is functionalized with a propargyl group through nucleophilic substitution or Cu-catalyzed alkyne-azide cyclization. Protective strategies (e.g., tert-butyldimethylsilyl groups) may stabilize reactive sites during coupling .

Amide Bond Formation

Final assembly employs carbodiimide-mediated coupling (e.g., EDC/HOBt) between the benzopyran amine and piperidine carboxylic acid derivative.

TargetPutative EffectRationale
5-HT ReceptorsAgonism/AntagonismBenzopyran similarity to sumatriptan
MAO-BInhibitionPropargylamine moiety
TRPV1 ChannelsModulationAlkyne-mediated calcium flux

ADME Profiling

  • Absorption: High lipophilicity (LogP ~3) favors intestinal absorption but may limit aqueous solubility.

  • Metabolism: Propargyl groups resist oxidative degradation, potentially extending half-life.

  • Excretion: Renal clearance predicted due to moderate molecular weight and polar amide bonds.

Research Gaps and Future Directions

Unanswered Questions

  • Target Identification: High-throughput screening required to map binding partners.

  • In Vivo Efficacy: Animal models of neurodegeneration (e.g., Parkinson’s disease) could validate MAO-B inhibition.

  • Synthetic Optimization: Deuterium incorporation at labile positions may improve metabolic stability.

Collaborative Opportunities

  • Academia-Industry Partnerships: Accelerate preclinical studies through shared compound libraries.

  • Computational Modeling: Molecular dynamics simulations to predict off-target effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator